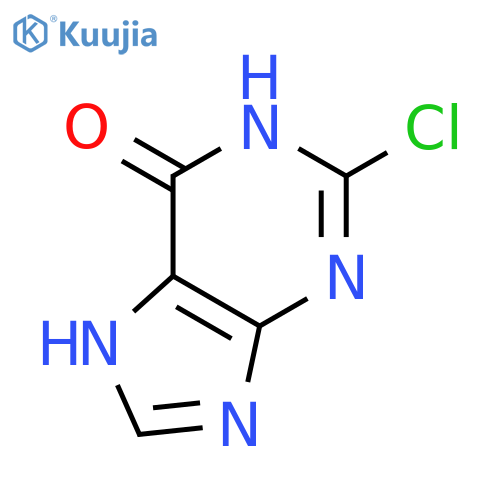Cas no 13368-14-4 (2-Chloro-1H-purin-6(7H)-one)

2-Chloro-1H-purin-6(7H)-one structure
商品名:2-Chloro-1H-purin-6(7H)-one
CAS番号:13368-14-4
MF:C5H3ClN4O
メガワット:170.556518793106
MDL:MFCD00127838
CID:49201
PubChem ID:135421792
2-Chloro-1H-purin-6(7H)-one 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1H-purin-6(7H)-one
- 2-Chlorohypoxanthine
- 2-Chloro-3,7-dihydro-6H-purin-6-one
- 2-chloro-3,7-dihydropurin-6-one
- 2-CHLORO-6-HYDROXYPURINE
- 2-Chlor-6-hydroxy-purin
- 2-chloro-1,7(9)-dihydro-purin-6-one
- 2-Chloro-1,7-dihydro-6H-purin-6-one
- 2-chloro-7H-purin-6-ol
- 2-chloro-9h-purin-6-ol
- 6-Hydroxy-2-chlorpurin
- 6H-Purin-6-one, 2-chloro-1,7-dihydro-
- 2-chloro-6-hydroxy-purine
- 2-chlorohypoxanthine, AldrichCPR
- WIEATFFSFYPBQD-UHFFFAOYSA-N
- 2-CHLORO-6-HYDROXY PURINE
- NSC12159
- 2-chloro-1,7-dihydro-purin-6-one
- NSC 12159
- MFCD12024836
- SB75225
- F50775
- A888040
- 13368-14-4
- 2-CHLORO-1,7-DIHYDROPURIN-6-ONE
- AKOS006275445
- 1935237-78-7
- SCHEMBL612168
- 2-chloro-1H-purin-6(9H)-one
- SCHEMBL1919722
- EN300-225207
- NSC-12159
- DTXSID00158313
- SCHEMBL16147017
- AKOS016003124
- C5H3ClN4O
- DTXCID2080804
- NAA36814
-
- MDL: MFCD00127838
- インチ: 1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
- InChIKey: WIEATFFSFYPBQD-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2=C(C(N1[H])=O)N([H])C([H])=N2
計算された属性
- せいみつぶんしりょう: 170.00000
- どういたいしつりょう: 169.9995384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 70.1
- ひょうめんでんか: 0
- 互変異性体の数: 8
じっけんとくせい
- ふってん: 525.2℃ at 760 mmHg
- PSA: 74.69000
- LogP: 0.71190
2-Chloro-1H-purin-6(7H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
- ちょぞうじょうけん:Inert atmosphere,2-8°C
2-Chloro-1H-purin-6(7H)-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-1H-purin-6(7H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225207-0.25g |
2-chloro-7H-purin-6-ol |
13368-14-4 | 95% | 0.25g |
$44.0 | 2024-06-20 | |
| Enamine | EN300-225207-10.0g |
2-chloro-7H-purin-6-ol |
13368-14-4 | 95% | 10.0g |
$486.0 | 2024-06-20 | |
| Enamine | EN300-225207-2.5g |
2-chloro-7H-purin-6-ol |
13368-14-4 | 95% | 2.5g |
$180.0 | 2024-06-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-100mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 100mg |
¥340.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-1g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 1g |
¥1608.0 | 2022-03-01 | |
| TRC | C588113-10mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-250mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 250mg |
¥555.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH710-250mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95+% | 250mg |
964CNY | 2021-05-08 | |
| Chemenu | CM131563-1g |
2-chloro-1,2-dihydro-6H-purin-6-one |
13368-14-4 | 95% | 1g |
$262 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH710-200mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95+% | 200mg |
578.0CNY | 2021-07-12 |
2-Chloro-1H-purin-6(7H)-one 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
13368-14-4 (2-Chloro-1H-purin-6(7H)-one) 関連製品
- 5167-18-0(1,7-DIHYDRO-2-METHYL-6-PURINONE)
- 154-42-7(6-Thioguanine)
- 360-97-4(5-amino-1H-imidazole-4-carboxamide)
- 68-94-0(Hypoxanthine)
- 3056-33-5(N2,9-Diacetylguanine)
- 21299-72-9(5-Aminoimidazole-4-carboxamide HCl)
- 50-44-2(6-Mercaptopurine)
- 69-89-6(Xanthine)
- 21047-89-2(N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide)
- 73-40-5(Guanine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13368-14-4)2-Chloro-1H-purin-6(7H)-one

清らかである:99%
はかる:5g
価格 ($):233.0